(2Z)-4-(allylamino)-4-oxo-2-butenoic acid
Description
Properties
IUPAC Name |
(Z)-4-oxo-4-(prop-2-enylamino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-5-8-6(9)3-4-7(10)11/h2-4H,1,5H2,(H,8,9)(H,10,11)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYZSIWKJQRNIE-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-02-0 | |
| Record name | NSC125194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Maleic anhydride reacts with allylamine in a 1:1 molar ratio, initiating ring-opening to form an intermediate maleamic acid derivative. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by proton transfer and stabilization of the carboxylate group. The general pathway is:
The stereoselectivity of the Z-configuration is attributed to the thermodynamic stability of the conjugated diene system.
Solvent Systems and Temperature Optimization
Early protocols utilized polar aprotic solvents such as acetone, methylethyl ketone (MEK), or ethyl acetate to enhance reactant solubility. For example, a mixture of maleic anhydride (0.1 mol) and allylamine (0.1 mol) in MEK at 60°C yields 78–82% product after 4 hours. However, solvent-free methods have gained prominence due to environmental and economic benefits. Under solvent-free conditions at 80°C, reaction completion occurs within 3 hours with comparable yields (75–80%).
Table 1: Solvent-Based vs. Solvent-Free Amination
| Parameter | Solvent-Based (MEK) | Solvent-Free |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Time (h) | 4 | 3 |
| Yield (%) | 78–82 | 75–80 |
| Purity (HPLC, %) | 95 | 92 |
One-Pot Tandem Synthesis via Ugi Reaction
A modified Ugi four-component reaction (U-4CR) enables the synthesis of functionalized derivatives, including (2Z)-4-(allylamino)-4-oxo-2-butenoic acid , under solvent-free conditions. This method integrates maleic anhydride, allylamine, an aldehyde/ketone, and an isocyanide in a single step.
Procedure and Component Ratios
-
Acid Component : Maleic anhydride (1 equiv) reacts with allylamine (1 equiv) to form the maleamic acid intermediate.
-
Condensation : Addition of cyclohexanone (1.5 equiv) and tert-butyl isocyanide (1 equiv) induces cyclization.
-
Workup : The crude product is purified via column chromatography (hexane/EtOAc 5:2).
This method achieves 70–75% yield with reduced byproducts, as confirmed by H NMR and mass spectrometry.
Copolymerization-Assisted Synthesis
Industrial-scale production often incorporates (2Z)-4-(allylamino)-4-oxo-2-butenoic acid into polymer matrices to improve handling and stability. A patented method involves:
Table 2: Industrial Dispersion Parameters
| Parameter | Value |
|---|---|
| Solvent Residual (ppm) | <500 |
| Particle Size (µm) | 0.5–2.0 |
| Storage Stability (months) | 12+ |
Challenges and Mitigation Strategies
Solubility Limitations
The compound exhibits poor solubility in common organic solvents (e.g., toluene, xylene), necessitating:
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(allylamino)-4-oxo-2-butenoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(2Z)-4-(allylamino)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The ketone group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences among analogs of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid:

Key Observations :
- Polarity and Solubility: The allyl substituent introduces moderate polarity compared to aromatic (e.g., 4-chlorophenyl) or long-chain alkyl (e.g., octadecyloxy) groups. The 4-methylanilino derivative is water-insoluble, suggesting that allyl substitution may improve aqueous solubility slightly .
- Acidity: The pKa of the 4-methylanilino analog (2.81) indicates strong acidity due to resonance stabilization of the conjugate base. Allyl substitution may slightly alter acidity depending on electronic effects .
Commercial Availability
Suppliers for analogs like maleic acid monoethyl ester (CAS 61668-50-6) are well-documented , but the allylamino derivative (CAS 925-02-0) is less commonly available, suggesting niche applications .
Biological Activity
(2Z)-4-(allylamino)-4-oxo-2-butenoic acid, also known as allyl amino acid, is an organic compound with the molecular formula CHNO. This compound features a unique structure that includes an allylamino group, a ketone group, and a butenoic acid moiety, which contribute to its diverse biological activities. The compound is synthesized primarily through the reaction of allylamine with maleic anhydride, typically in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions.
The biological activity of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid is largely attributed to its structural components:
- Allylamino Group : This group can form hydrogen bonds with active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
- Ketone Group : Participates in nucleophilic addition reactions, further influencing the compound's biological interactions.
These interactions suggest potential applications in enzyme inhibition and modulation of protein-ligand interactions, making it a valuable compound in biochemical research.
Antimicrobial Activity
Research has shown that derivatives of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid exhibit significant antimicrobial properties. In studies utilizing disk diffusion methods, various derivatives demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| Compound C | High | High |
These findings indicate that modifications to the core structure can enhance antimicrobial efficacy .
Case Studies
- Antibacterial Studies : In a study evaluating the antibacterial effects of several derivatives, compounds derived from (2Z)-4-(allylamino)-4-oxo-2-butenoic acid showed promising results against common pathogens. For example, one derivative exhibited a 64% inhibition rate against Staphylococcus aureus, comparable to standard antibiotics like penicillin .
- Antifungal Activity : Another study focused on antifungal properties revealed that certain derivatives were effective against Candida species. One specific derivative showed over 70% efficacy in inhibiting fungal growth, suggesting potential for therapeutic applications in treating fungal infections .
- Enzyme Inhibition : The compound has also been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. Preliminary results indicate that it may serve as a competitive inhibitor for certain proteases, which could be beneficial in designing drugs for conditions like cancer where protease activity is dysregulated.
Toxicology and Safety
While the biological activity of (2Z)-4-(allylamino)-4-oxo-2-butenoic acid is promising, it is essential to evaluate its safety profile. Toxicological studies are necessary to determine the compound's effects on human cells and its potential side effects. Current research focuses on assessing cytotoxicity across various cell lines to establish safe dosage levels for future therapeutic applications .
Q & A
Q. How to integrate computational and experimental approaches for structure-activity relationship (SAR) studies?
- Methodological Answer : Combine QSAR models (DRAGON descriptors) with synthetic libraries. Validate predictions via parallel synthesis (e.g., 24-well plates) and high-throughput screening. Use molecular dynamics (GROMACS) to simulate target-ligand interactions over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

